molecular formula C10H9N3OS B2825314 2-methyl-N-(pyridin-3-yl)-1,3-thiazole-4-carboxamide CAS No. 878019-08-0

2-methyl-N-(pyridin-3-yl)-1,3-thiazole-4-carboxamide

Cat. No.: B2825314
CAS No.: 878019-08-0
M. Wt: 219.26
InChI Key: VAVMFBQBAHTACR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-N-(pyridin-3-yl)-1,3-thiazole-4-carboxamide is a heterocyclic compound that features a thiazole ring fused with a pyridine ring. This compound is part of a broader class of thiazole derivatives known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(pyridin-3-yl)-1,3-thiazole-4-carboxamide typically involves the annulation of a thiazole ring to a pyridine derivative. One common method starts with the reaction of 2-chloro-3,5-dinitropyridine with 3-methyl-1,2,4-triazole-5-thiol in the presence of sodium carbonate, leading to the formation of the desired thiazole-pyridine compound . The reaction conditions often include moderate temperatures and the use of solvents like tetrahydrofuran to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of reagents and solvents is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(pyridin-3-yl)-1,3-thiazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups to the molecule, enhancing its biological activity.

    Reduction: Used to modify the electronic properties of the compound, making it more reactive in subsequent reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

2-methyl-N-(pyridin-3-yl)-1,3-thiazole-4-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-N-(pyridin-3-yl)-1,3-thiazole-4-carboxamide involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, altering their activity. For example, it may inhibit specific enzymes involved in microbial growth, leading to its antimicrobial effects . The compound’s ability to form hydrogen bonds and interact with nucleic acids also contributes to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-N-(pyridin-3-yl)-1,3-thiazole-4-carboxamide is unique due to its specific combination of a thiazole ring with a pyridine ring, which enhances its biological activity and makes it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions also sets it apart from other similar compounds .

Properties

IUPAC Name

2-methyl-N-pyridin-3-yl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3OS/c1-7-12-9(6-15-7)10(14)13-8-3-2-4-11-5-8/h2-6H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAVMFBQBAHTACR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C(=O)NC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.